(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-[[(1R,2R,5R,7S,10R,11R,14R,15S,16S,18R,20R)-16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
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Overview
Description
Bacopaside X is a triterpenoid saponin compound isolated from the medicinal herb Bacopa monnieri, commonly known as Brahmi. Bacopa monnieri has been used in traditional Ayurvedic medicine for centuries, primarily for its cognitive-enhancing properties. Bacopaside X is one of several bacosides found in this plant, contributing to its neuroprotective and cognitive benefits .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bacopaside X involves the extraction of Bacopa monnieri followed by chromatographic separation to isolate the specific saponin. The process typically includes:
Extraction: Using solvents like methanol or ethanol to extract the crude saponins from the plant material.
Purification: Employing techniques such as high-performance liquid chromatography (HPLC) to purify Bacopaside X from the crude extract.
Industrial Production Methods: Industrial production of Bacopaside X focuses on optimizing the extraction and purification processes to ensure high yield and purity. Techniques such as supercritical fluid extraction and advanced chromatographic methods are employed to scale up production while maintaining the compound’s integrity .
Chemical Reactions Analysis
Types of Reactions: Bacopaside X undergoes various chemical reactions, including:
Oxidation: Involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: Using agents such as sodium borohydride.
Substitution: Typically involving nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted saponins, each with varying biological activities .
Scientific Research Applications
Bacopaside X has a wide range of applications in scientific research, including:
Chemistry: Used as a reference compound in the study of triterpenoid saponins.
Biology: Investigated for its role in cellular signaling pathways and its effects on oxidative stress.
Medicine: Explored for its neuroprotective, anti-inflammatory, and cognitive-enhancing properties.
Industry: Utilized in the formulation of dietary supplements and nootropic products.
Mechanism of Action
Bacopaside X exerts its effects through several mechanisms:
Neuroprotection: By inhibiting acetylcholinesterase and reducing oxidative stress.
Cognitive Enhancement: Through the modulation of neurotransmitter levels and enhancement of synaptic plasticity.
Anti-inflammatory: By downregulating pro-inflammatory cytokines and upregulating anti-inflammatory mediators.
Comparison with Similar Compounds
- Bacopaside I
- Bacopaside II
- Bacopaside III
- Bacopaside IV
- Bacopaside V
Comparison: While all these compounds share a common triterpenoid saponin structure, Bacopaside X is unique in its specific glycosidic linkages and the resulting biological activities. It has shown distinct neuroprotective and cognitive-enhancing effects compared to its counterparts .
Properties
Molecular Formula |
C46H74O17 |
---|---|
Molecular Weight |
899.1 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-[[(1R,2R,5R,7S,10R,11R,14R,15S,16S,18R,20R)-16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C46H74O17/c1-21(2)14-22-15-44(7,55)37-23-8-9-28-42(5)12-11-29(41(3,4)27(42)10-13-43(28,6)45(23)19-46(37,63-22)57-20-45)60-40-36(62-38-33(53)31(51)26(17-48)59-38)35(24(49)18-56-40)61-39-34(54)32(52)30(50)25(16-47)58-39/h14,22-40,47-55H,8-13,15-20H2,1-7H3/t22-,23+,24-,25+,26-,27-,28+,29-,30+,31-,32-,33+,34+,35-,36+,37-,38-,39-,40-,42-,43+,44-,45+,46+/m0/s1 |
InChI Key |
RANQPHKSRUUPKK-FJTSYYAGSA-N |
Isomeric SMILES |
CC(=C[C@H]1C[C@]([C@@H]2[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]36C[C@]2(O1)OC6)C)(C)C)O[C@H]7[C@@H]([C@H]([C@H](CO7)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H](O9)CO)O)O)C)(C)O)C |
Canonical SMILES |
CC(=CC1CC(C2C3CCC4C5(CCC(C(C5CCC4(C36CC2(O1)OC6)C)(C)C)OC7C(C(C(CO7)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(O9)CO)O)O)C)(C)O)C |
Origin of Product |
United States |
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